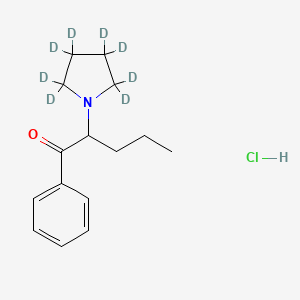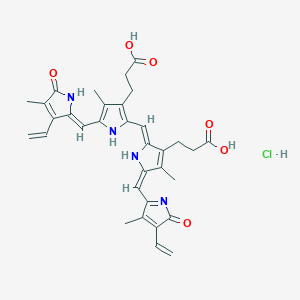
Aglaiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aglaiol is a natural product found in Aglaia rubiginosa, Camellia oleifera, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Phytochemistry and Biological Activities of Aglaia Species
Aglaia, the largest genus in the Meliaceae family, is native to tropical regions like Southeast Asia and northern Australia, and is used traditionally for various medical treatments. Aglaiol, a dammarane-type triterpenoid, was first isolated from Aglaia species in 1965. Since then, approximately 291 metabolites from various groups such as sesquiterpenoids, diterpenoids, and flavaglines have been discovered. These compounds exhibit a broad spectrum of biological activities including cytotoxicity, insecticidal effects, anti-inflammatory, antifungal, molluscicidal, antituberculosis, and antiviral effects. Flavagline derivatives, in particular, have shown remarkable cytotoxicity and are considered as lead compounds for further development. This highlights the potential of Aglaia species in producing biologically active compounds (Harneti & Supratman, 2020).
Isolation and Structural Analysis of Aglaiol
Aglaiol was isolated from the leaves of Aglaia odorata along with other compounds. The structure of Aglaiol was determined through various chemical reactions and spectroscopic methods. This research paved the way for the identification of other similar compounds, expanding our understanding of the chemical diversity within Aglaia species (Shiengthong et al., 1974).
Immunomodulatory Effects of Rocaglamide Derivatives from Aglaia
Rocaglamide derivatives, obtained from Aglaia plants, have been studied for their immunosuppressive properties. These compounds can significantly suppress the production of various cytokines at nanomolar concentrations. They inhibit cytokine gene expression at the transcriptional level and selectively block NF-AT activity without impairing other pathways. This suggests that rocaglamide derivatives could serve as a new source of NF-AT-specific inhibitors for treating certain inflammatory diseases (Proksch et al., 2005).
Eigenschaften
CAS-Nummer |
1838-52-4 |
|---|---|
Produktname |
Aglaiol |
Molekularformel |
C30H50O2 |
Molekulargewicht |
442.728 |
IUPAC-Name |
(3S,5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O2/c1-19(9-12-25-27(4,5)32-25)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25+,28+,29-,30-/m1/s1 |
InChI-Schlüssel |
ILQUAQTXYDCHSY-VAGSCCGESA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C(=C)CCC5C(O5)(C)C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




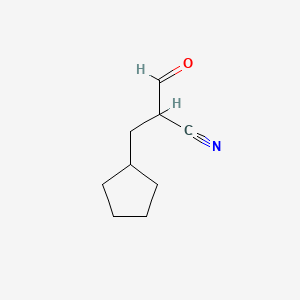
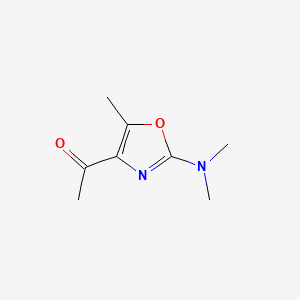
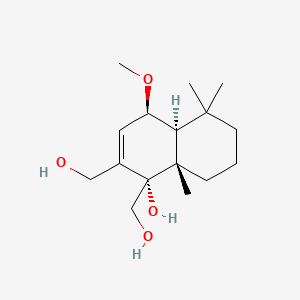

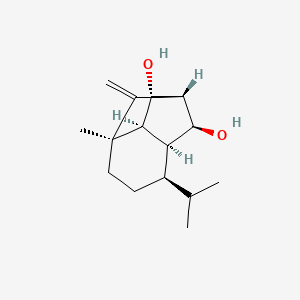
![(3-butoxy-2-hydroxypropyl)-dimethyl-[3-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]propyl]azanium;2-hydroxypropanoic acid](/img/structure/B593554.png)
